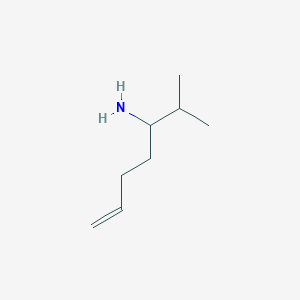

2-Methylhept-6-en-3-amine

Description

General Significance of Chiral Primary Amines in Modern Organic Synthesis

Chiral primary amines are of paramount importance in contemporary organic synthesis, serving as indispensable intermediates, catalysts, and chiral auxiliaries. nih.govorganic-chemistry.org Their value stems from the prevalence of the amine functional group in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.gov Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting the critical role of these motifs in medicinal chemistry. nih.gov

The significance of chiral primary amines can be attributed to several key factors:

Ubiquity in Bioactive Molecules: The amine functional group is a common feature in natural products and pharmaceuticals, where it often plays a crucial role in the molecule's biological activity. nih.gov

Versatile Synthetic Intermediates: Chiral primary amines are versatile building blocks that can be elaborated into more complex structures. rsc.org They serve as precursors for the synthesis of a wide range of nitrogen-containing compounds.

Role in Asymmetric Catalysis: Chiral primary amines and their derivatives are widely used as organocatalysts to induce stereoselectivity in a variety of chemical transformations. organic-chemistry.org They can activate substrates through the formation of chiral iminium ions or enamines, guiding the reaction to produce a specific stereoisomer.

Chiral Auxiliaries and Resolving Agents: These amines can be employed as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction, and subsequently removed. They are also utilized as resolving agents to separate mixtures of enantiomers.

The development of efficient and stereoselective methods for the synthesis of chiral primary amines is an active area of research, with approaches including asymmetric hydrogenation, reductive amination, and biocatalysis. nih.govsciencedaily.com

Positional and Configurational Isomerism of 2-Methylhept-6-en-3-amine: Implications for Stereochemistry

The structure of this compound presents several possibilities for isomerism, which have profound implications for its three-dimensional structure and potential applications in stereoselective synthesis. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org

Positional Isomerism:

Positional isomers have the same carbon skeleton and the same functional groups but differ in the position of the functional groups. In the case of an unsaturated amine with the molecular formula C8H17N, numerous positional isomers are possible by varying the location of the methyl group, the double bond, and the amine group along the heptane chain. For this compound specifically, moving the methyl group to a different carbon would create a positional isomer, for example, 3-Methylhept-6-en-3-amine. Similarly, shifting the double bond to a different position, such as in 2-Methylhept-5-en-3-amine, would also result in a positional isomer.

Configurational Isomerism (Stereoisomerism):

Stereoisomers have the same molecular formula and sequence of bonded atoms (constitution) but differ in the three-dimensional orientations of their atoms in space. libretexts.org this compound exhibits two main types of configurational isomerism: enantiomerism due to a chiral center and geometric isomerism due to the carbon-carbon double bond, although in this specific case, the terminal double bond does not exhibit geometric isomerism.

Chirality and Enantiomers: The carbon atom at the third position (C3) in this compound is a stereocenter (or chiral center) because it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), an isopropyl group (-CH(CH3)2), and an allyl group (-CH2CH=CH2). The presence of this single stereocenter means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. openochem.orgwikipedia.org The (R) and (S) isomers will have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions and will interact differently with other chiral molecules.

Diastereomers: If a molecule has two or more stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. byjus.com While this compound itself only has one stereocenter, related structures with additional stereocenters would have diastereomeric forms. For molecules with n stereocenters, a maximum of 2n stereoisomers are possible. britannica.com

The stereochemical purity of this compound is crucial when it is used as a chiral building block, as the stereochemistry of the starting material will directly influence the stereochemistry of the final product in a stereospecific or stereoselective synthesis.

| Isomer Type | Description | Example in relation to this compound |

| Positional Isomer | Same molecular formula, different connectivity. | 3-Methylhept-6-en-3-amine (methyl group at C3) |

| Enantiomer | Stereoisomers that are non-superimposable mirror images. | (R)-2-Methylhept-6-en-3-amine and (S)-2-Methylhept-6-en-3-amine |

Foundational Principles of Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into the synthesis of more complex molecules, thereby transferring their stereochemical information to the final product. rsc.org The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient strategy for controlling the three-dimensional architecture of molecules. This approach is often referred to as "chiral pool synthesis" when the starting materials are readily available, naturally occurring chiral compounds.

The fundamental principles underlying the use of chiral building blocks like this compound in complex molecule synthesis include:

Chirality Transfer: The primary principle is the transfer of stereochemical information from the chiral building block to the target molecule. By starting with a molecule of known absolute configuration, chemists can design synthetic routes where this stereochemistry is preserved or predictably altered, leading to the desired stereoisomer of the final product. This avoids the need for chiral separations or complex asymmetric reactions later in the synthesis.

Stereocontrol: Chiral building blocks enable the control of stereochemistry during the formation of new stereocenters. The existing stereocenter(s) in the building block can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection.

Access to Enantiomerically Pure Products: The use of enantiomerically pure building blocks is a direct and reliable way to obtain enantiomerically pure target molecules. This is of utmost importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

Chiral alkenyl amines, such as this compound, are particularly valuable as building blocks because they contain multiple functionalities that can be selectively manipulated. The amine group can be functionalized in numerous ways, and the double bond can participate in a wide range of reactions, including additions, oxidations, and metathesis, to build molecular complexity while retaining the crucial stereochemical information. nih.gov

| Principle | Description |

| Chirality Transfer | The stereochemistry of the building block is incorporated into the final product. |

| Stereocontrol | The existing stereocenter(s) influence the formation of new stereocenters. |

| Synthetic Efficiency | Reduces the number of synthetic steps and improves overall yield. |

| Enantiomeric Purity | Enables the synthesis of enantiomerically pure target molecules. |

Structure

3D Structure

Properties

IUPAC Name |

2-methylhept-6-en-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMJCSSJMGQHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Computational Studies on 2 Methylhept 6 En 3 Amine Formation Reactions

Detailed Reaction Mechanism Elucidation

The formation of allylic amines such as 2-Methylhept-6-en-3-amine can be achieved through various catalytic methods, most notably transition-metal-catalyzed allylic amination and hydroamination reactions. The elucidation of the precise reaction mechanisms is crucial for understanding and controlling the reaction outcomes.

Identification of Key Intermediates and Transition States

The synthesis of chiral allylic amines is often characterized by the formation of specific reactive intermediates and transition states that dictate the reaction's pathway and stereoselectivity.

Key Intermediates:

π-Allyl-Metal Complexes: In transition-metal-catalyzed allylic aminations (e.g., using iridium, palladium, or rhodium), a common key intermediate is the π-allyl-metal complex. nih.govnih.govmdpi.com For instance, in iridium-catalyzed reactions, the catalyst reacts with an allylic precursor (like an acetate (B1210297) or carbonate) to form a π-allyliridium intermediate, which is considered the catalyst's resting state. nih.govnih.gov Similarly, rhodium-catalyzed allylic C-H amination proceeds through the generation of a Cp*Rh(π-allyl) complex. nih.gov

Alkenylthianthrenium Salts: In certain electrochemical approaches, the reaction of an alkene with thianthrene (B1682798) generates dicationic adducts, which then eliminate to form a solution-stable alkenylthianthrenium intermediate. chemrxiv.org This intermediate is a key electrophilic species that reacts with the amine nucleophile.

Iminium Cations and α-Amino Radicals: Electrochemical oxidation methods can generate short-lived but highly reactive intermediates like α-amino radical cations and iminium cations from tertiary amines, which can then participate in the formation of new C-N bonds. scispace.com

Metal-Amido Species: In hydroamination reactions, particularly those catalyzed by lanthanides or early transition metals, the catalytic cycle is initiated by the formation of a metal-amido (M-N) species. libretexts.orgacs.org This intermediate then undergoes insertion by the alkene.

Transition States: Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing the transition states. In many enantioselective allylic aminations, an "early" transition state for the C-N bond formation is observed. nih.govacs.org This means the transition state resembles the starting materials (the π-allyl complex and the amine) more than the product. Such a structure helps to minimize steric hindrance, which is particularly important when forming sterically congested C-N bonds. acs.org DFT calculations have also been used to model the isomeric transition states that lead to different enantiomers, providing a basis for understanding enantioselectivity. escholarship.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analyses are essential for identifying the slowest step in a catalytic cycle, known as the rate-limiting or turnover-limiting step. This information is vital for optimizing reaction conditions.

Reaction Progress Kinetic Analysis (RPKA) is a powerful tool used in these studies. For the π-allyliridium-catalyzed amination, kinetic data often reveal a first-order dependence on the catalyst concentration, a zero-order dependence on the allylic substrate, and a fractional-order dependence on the amine. nih.govacs.org This suggests that the initial activation of the allylic substrate is fast and reversible, and that the turnover-limiting step occurs later in the cycle.

The specific rate-limiting step can vary depending on the catalytic system:

C-N Bond Formation: In many iridium-catalyzed allylic aminations, the nucleophilic attack of the amine on the π-allyliridium intermediate (C-N bond formation) is the turnover-limiting step. nih.govacs.org

Alkene Insertion: For hydroamination reactions catalyzed by lanthanides, the insertion of the alkene into the metal-amide bond is typically the rate-determining step. libretexts.orgacs.org

Oxidative Addition: In some palladium-catalyzed reactions using allylic alcohols, the oxidative addition step, involving the cleavage of the allylic C-O bond, has been identified as rate-limiting. mdpi.com

Hydroamination/Protonolysis: For certain aldehyde-catalyzed hydroaminations, kinetic isotope effect experiments have pointed to the hydroamination step itself as being rate-limiting. bohrium.com In other cases, such as allene (B1206475) hydroamination with lanthanide catalysts, the protonolysis of the metal-vinyl intermediate is the rate-determining step. libretexts.org

Analysis of Catalytic Cycles in Amine Formation

A catalytic cycle illustrates the sequential elementary steps through which a catalyst facilitates a reaction and is regenerated. For the formation of this compound, several cycles are plausible depending on the chosen reagents and catalyst.

Iridium-Catalyzed Allylic Amination: A representative cycle begins with the oxidative addition of an allylic electrophile to the Ir(I) catalyst to form a π-allyliridium(III) intermediate. nih.gov This is followed by the rate-limiting nucleophilic attack of the amine on the allyl moiety. Subsequent reductive elimination releases the allylic amine product and regenerates the active Ir(I) catalyst, closing the loop. nih.govnih.gov The presence of a base, such as cesium carbonate, is often crucial, not only for its basicity but also for its role as a Lewis acid that enhances the acidity of the amine. nih.govacs.org

Palladium-Catalyzed Allylic Amination: These reactions also proceed via a π-allylpalladium(II) intermediate. The mechanism of nucleophilic attack can be either outer-sphere (the amine attacks the allyl group directly) or inner-sphere (the amine first coordinates to the palladium center). DFT studies have shown that a unique chelation-assisted, inner-sphere pathway can be responsible for the formation of branched allylic amines. nih.gov

Hydroamination Catalytic Cycle: For catalysts based on Group 3 or lanthanide metals, the cycle generally starts with the deprotonation of the amine to form a metal-amido complex. libretexts.orgacs.org This is followed by the migratory insertion of the alkene's C=C bond into the metal-nitrogen bond, which is often the rate-determining and regioselectivity-determining step. acs.org The cycle is completed by protonolysis of the resulting metal-alkyl intermediate by another molecule of amine, which releases the product and regenerates the metal-amido catalyst. libretexts.org

Computational Chemistry Approaches (e.g., DFT, MP2 Calculations)

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have become indispensable for investigating reaction mechanisms at a molecular level. escholarship.orgnih.gov

Prediction of Energetic Landscapes and Reaction Pathways

Computational chemistry allows for the mapping of the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and transition states.

Pathway Validation: DFT calculations can be used to compare the energetic feasibility of different proposed mechanistic pathways. For example, in a palladium-catalyzed allylic amination, DFT results showed that an initially proposed outer-sphere attack would lead to the wrong regioisomer, whereas a unique inner-sphere pathway was energetically favorable and correctly predicted the observed branched product. nih.gov

Energetic Barriers: By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict which reaction steps are faster and which are slower. These theoretical predictions can then be compared with experimental kinetic data. mdpi.comescholarship.org For instance, computational data for iridium-catalyzed amination align with experimental kinetic analysis, confirming that early transition states help mitigate steric factors and enable the formation of highly substituted C-N bonds. nih.govacs.org

Theoretical Basis for Enantioselectivity and Diastereoselectivity

For chiral molecules like this compound, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. Computational studies provide a rational basis for the observed enantioselectivity and diastereoselectivity.

Enantioselectivity: In asymmetric catalysis, a chiral ligand on the metal center creates a chiral environment that favors the formation of one enantiomer over the other. DFT calculations can model the transition states for the formation of both enantiomers. The calculated energy difference between these diastereomeric transition states (ΔΔG‡) corresponds to the enantiomeric excess (ee) observed experimentally. The origin of this energy difference is often traced to specific steric repulsions or stabilizing non-covalent interactions between the chiral ligand and the substrate within the transition state. nih.govescholarship.org For example, in iridium-catalyzed amination, enantioselectivity is governed by steric repulsions between the chiral bisphosphine ligand and the π-allyl group in the dominant diastereomer of the catalyst-substrate complex. acs.org

Factors Influencing Chemoselectivity, Regioselectivity, and Stereoselectivity

The selective formation of a specific isomer of this compound is a complex challenge influenced by a multitude of reaction parameters. These include the design of the catalyst, the electronic and steric nature of the substrates, and the reaction conditions such as solvent and temperature.

The stereochemical outcome of the formation of this compound is highly dependent on the catalyst system employed, particularly the design of the chiral ligands attached to the metal center. acs.orgnih.govresearchgate.net

Iridium-Based Catalysts: Iridium complexes, particularly those with phosphoramidite (B1245037) ligands, have shown remarkable efficiency in regio- and enantioselective allylic aminations. acs.org For instance, the use of an iridium-phosphoramidite complex can catalyze the reaction of achiral allylic esters with amines to produce branched allylic amines with high yields and excellent enantioselectivity. acs.org Computational studies have shown that the trans-effects within the iridium complex can facilitate nucleophilic attack at the more substituted terminus of the allyl group. nih.gov The enantioselectivity is primarily dictated by steric repulsions between the chiral bisphosphine ligand and the π-allyl group of the dominant diastereomer of the metal complex. nih.gov The choice of the ligand diastereomer can have a profound impact on both the reaction rate and the enantiomeric excess (ee) of the product. acs.org

Palladium-Based Catalysts: Palladium-catalyzed asymmetric allylic amination is another powerful tool. rsc.orgnih.gov The development of various chiral ligands has been a key focus in this area. C2-symmetric and non-C2-symmetric ferrocenyl P,N-ligands have proven to be effective for these transformations, yielding amination products with high enantioselectivities. rsc.org The modification of ligands, such as the Trost ligand with an (R,R)-1,2-diphenylethane 1,2-diamine bridge, has been successful in the amination of cyclic allylic carbonates. nih.gov Monodentate phosphoramidite ligands have also enabled high regio- and enantioselectivity in the amination of α,α-disubstituted allylic carbonates with a wide range of primary alkyl and aryl amines. nih.gov

Manganese-Based Catalysts: Manganese catalysts have emerged as a promising alternative, offering both high reactivity and chemoselectivity in C(sp³)–H amination reactions. nih.gov A notable example is a manganese tert-butylphthalocyanine complex, which can aminate strong aliphatic C–H bonds while tolerating reactive π-functionality in allylic substrates. nih.gov This catalyst has demonstrated a strong preference for allylic C–H amination over aziridination, even in substrates where aziridination is geometrically favorable. nih.gov

Table 1: Effect of Ligand and Catalyst on Stereoselectivity

| Catalyst System | Ligand Type | Substrate Type | Key Selectivity Outcome | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ | (Rₐ,RC,RC)-Phosphoramidite | Achiral Allylic Ester | High regioselectivity (98/1/1) and enantioselectivity (95% ee) for branched amine. | acs.org |

| [Ir(cod)Cl]₂ | (Sₐ,RC,RC)-Phosphoramidite | Achiral Allylic Ester | Slower reaction, lower enantioselectivity (75% ee) for the opposite enantiomer. | acs.org |

| Pd-Catalyst | C2-Symmetric Ferrocenyl P,N-Ligand | Allylic Substrates | High enantioselectivities in amination products. | rsc.org |

| Pd-Catalyst | (Sax,S,S)-Monophosphoramidite | α,α-Disubstituted Allylic Carbonates | High regio- and enantioselectivities (up to 66/1, up to 97% ee). | nih.gov |

| [Mn(tBuPc)] | tert-Butylphthalocyanine | Allylic Sulfamate Esters | High chemoselectivity for allylic C-H amination over aziridination. | nih.gov |

The electronic and steric properties of the substrate play a crucial role in determining the outcome of the amination reaction. rsc.orgnih.govresearchgate.net

Electronic Effects: In palladium-catalyzed asymmetric allylic aminations, the electronic nature of the substrate can significantly influence reactivity. For instance, in the synthesis of chiral isoindolines via intramolecular allylic C–H amination, para-substituted anilines with either electron-withdrawing or electron-donating groups are well-tolerated, leading to high yields and excellent enantioselectivities. chinesechemsoc.org However, substrates with strongly electron-withdrawing groups like -Cl, -Br, and -CF₃ at the ortho position can result in only trace yields, indicating a significant electronic influence. chinesechemsoc.org In manganese-catalyzed C-H aminations, the electrophilic nature of the metallonitrene intermediate leads to a preference for more electron-rich C-H bonds. nih.gov

Steric Effects: Steric hindrance is a major determinant of selectivity. In palladium-catalyzed reactions, ortho-substituted anilines often give lower yields compared to their para- or meta-substituted counterparts, highlighting the impact of steric bulk near the reaction center. chinesechemsoc.org Computational studies on iridium-catalyzed allylic amination suggest that steric repulsions between the ligand and the π-allyl intermediate govern enantioselectivity. nih.gov Early transition states can sometimes mitigate the impact of steric factors, allowing for the formation of highly substituted C-N bonds with high regioselectivity. nih.gov For manganese catalysts, steric deactivation of competing reaction sites can be used to achieve selectivity. For example, in a cyclopentene (B43876) substrate with multiple potential reaction sites, amination occurs at the most sterically accessible position. nih.gov

Table 2: Influence of Substrate Substitution on Reaction Outcome

| Catalyst System | Substrate | Substituent Effect | Observed Outcome | Reference |

|---|---|---|---|---|

| Pd(TFA)₂/Ligand | Aniline with p-CF₃ | Electronic (Electron-withdrawing) | High yield (92%) and enantioselectivity (94% ee). | chinesechemsoc.org |

| Pd(TFA)₂/Ligand | Aniline with o-Cl | Electronic and Steric | Trace yield. | chinesechemsoc.org |

| [MnIII(ClPc)] | Cyclopentene with multiple allylic sites | Steric | Amination at the most sterically accessible site. | nih.gov |

| Iridium-Phosphoramidite | o-methoxy-substituted cinnamyl carbonate | Steric/Electronic | Lower enantiomeric excess compared to unsubstituted substrate. | acs.org |

Solvent Effects: The polarity of the solvent can have a dramatic effect on both the reaction rate and the enantioselectivity. In iridium-catalyzed allylic aminations, polar solvents like DMF, EtOH, and MeOH lead to fast reactions but often result in low enantiomeric excesses. acs.org In contrast, less polar solvents such as THF and Et₂O provide a better balance of reaction rate and enantioselectivity, with THF often being the solvent of choice. acs.org For instance, the enantioselectivity of a particular iridium-catalyzed amination followed the order: THF, Et₂O (95% ee) > toluene, CH₂Cl₂ (90-92% ee) > DMF, EtOH (77-80% ee) > MeOH (52% ee). acs.org In some cases, the use of a mixed solvent system can lead to improved reactivity. core.ac.uk

Temperature Effects: Temperature can influence both the reaction rate and the selectivity. Generally, increasing the temperature accelerates the reaction. However, this can sometimes be at the expense of selectivity. In the iridium-catalyzed amination of an allylic ester, increasing the temperature from room temperature to 50 °C increased the yield but slightly decreased the enantiomeric excess from 95% to 94%. acs.org In other systems, higher temperatures may be necessary to overcome activation barriers, particularly with less reactive substrates. Conversely, lower temperatures can sometimes enhance selectivity by favoring the transition state leading to the desired product. researchgate.net For example, in the reaction of iodomethane (B122720) with a lithium aminoborohydride, amination is favored at lower temperatures, while reduction competes at higher temperatures in THF. researchgate.net

Table 3: Effect of Solvent and Temperature on Reaction Selectivity

| Reaction | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Allylic Amination | THF | Room Temp | 95% ee | acs.org |

| Iridium-Catalyzed Allylic Amination | DMF | Room Temp | 80% ee | acs.org |

| Iridium-Catalyzed Allylic Amination | THF | 50 °C | 89% yield, 94% ee | acs.org |

| Lithium Aminoborohydride Reaction with Iodomethane | THF | Low Temp | Amination favored | researchgate.net |

| Lithium Aminoborohydride Reaction with Iodomethane | THF | High Temp | Reduction competes with amination | researchgate.net |

| Lithium Aminoborohydride Reaction with Iodomethane | Dioxane | Any Temp | Exclusively amination product | researchgate.net |

Applications of 2 Methylhept 6 En 3 Amine As a Chiral Intermediate and Building Block in Advanced Synthesis

Construction of Chiral Heterocyclic Systems

The strategic placement of a chiral amine and a reactive alkene makes 2-methylhept-6-en-3-amine a suitable precursor for synthesizing stereochemically defined heterocyclic systems. These ring systems are core motifs in many biologically active compounds.

Research has demonstrated the use of N-protected derivatives of homoallylic amines, such as the N-tert-butanesulfinyl derivative of this compound, in the synthesis of various nitrogen-containing heterocycles. ua.es The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The terminal alkene can participate in various cyclization reactions, including those catalyzed by transition metals, to form rings of different sizes. ua.es For instance, palladium-catalyzed carboamination reactions of γ-amino alkenes are a known method for producing substituted pyrrolidines, a common heterocyclic core. nih.gov

Another significant application is in the construction of indolines, a substructure found in numerous bioactive alkaloids. nih.gov A modular approach involves the Michael addition of a glycine (B1666218) Schiff base to an acceptor, followed by a key 5-exo-trig cyclization of an aryl radical onto the nitrogen of the azomethine. nih.gov This strategy allows for the creation of highly functionalized 2,3-disubstituted indolines in a convergent manner. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Amine Precursors

| Precursor Type | Key Reaction | Heterocyclic Product | Reference |

|---|---|---|---|

| N-tert-butanesulfinyl homoallylic amine | Transition-metal catalyzed cyclization | Nitrogen-containing heterocycles | ua.es |

| γ-Amino alkene | Palladium-catalyzed carboamination | Substituted pyrrolidines | nih.gov |

Incorporation into Macrocyclic Architectures

Macrocycles are of significant interest in drug discovery, and the synthesis of diverse, natural product-like macrocyclic scaffolds is a key area of research. whiterose.ac.uk Derivatives of this compound have been successfully employed as building blocks in the assembly of these large ring systems. whiterose.ac.uk

In one approach, a derivative, {[(2R,3R)-1-Amino-2-methylhept-6-en-3-yl]oxy}(tert-butyl)dimethylsilane, was used as a key component in a multi-step synthesis. whiterose.ac.uk This building block was iteratively linked to other fragments to create linear precursors bearing two terminal alkenes. These linear substrates were then subjected to ring-closing metathesis (RCM), a powerful reaction for forming macrocycles, using a Grubbs catalyst. whiterose.ac.uk This strategy led to the creation of over 13 distinct macrocyclic scaffolds, which were further diversified to yield more than 55 unique macrocycles. whiterose.ac.uk The project highlighted the utility of such building blocks in generating libraries of complex molecules with potential bioactivity. whiterose.ac.uk

Precursor for Bioactive Molecules and Natural Product Synthesis

Chiral amines are a ubiquitous feature in pharmaceuticals and natural products, making their efficient synthesis a critical goal. google.comlouisiana.edumdpi.com The chiral N-substituted allylic amine substructure, for which this compound is a prime example, is present in over 20,000 known bioactive molecules. google.comlouisiana.edu As such, it serves as a crucial precursor for compounds with potential therapeutic applications.

Its derivatives can be used to produce non-natural chiral β-amino esters and other complex chiral amines. google.comlouisiana.edu Syntheses leveraging this scaffold can lead to a variety of bioactive materials and chiral heterocycles. google.comlouisiana.edu For example, the related compound 6-methylhept-5-en-2-one can be isolated from several plant species and used as a starting material in the synthesis of natural products, such as the taiwaniaquinols found in Taiwania cryptomerioides. rsc.org

Furthermore, derivatives of this compound have been investigated in the context of creating molecules that interact with specific biological targets. One study describes the synthesis of (R)-2-Hydroxy-6-methyl-3-(6-methylhept-5-en-2-yl)-5-(1H-pyrrol-2-yl)cyclohexa-2,5-diene-1,4-dione, a derivative of the natural product perezone, which acts as a colorimetric receptor for nickel ions when triggered by fluoride. acs.org This demonstrates the role of the core structure in building complex functional molecules.

Role as an Unnatural Amino Acid in Peptide Chemistry and Stapling Methodologies

Peptide stapling is a strategy used to constrain peptides, particularly α-helical peptides, into their bioactive conformations, thereby enhancing their stability and cell permeability. rsc.orgnih.gov This is achieved by introducing a chemical brace, or "staple," across the peptide backbone. This often involves the incorporation of two unnatural amino acids bearing olefinic side chains, which are then linked via ring-closing metathesis. rsc.orgacs.org

The unnatural amino acid, (S)-2-amino-2-methylhept-6-enoic acid, is a key component in this technology. rsc.orgnih.govacs.orgrsc.org It is synthesized and incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis. nih.govacs.org For instance, in the synthesis of stapled analogues of the antimicrobial peptide Aurein1.2, special conditions such as using 1.5 equivalents of the Fmoc-protected amino acid and extended reaction times were necessary for its successful coupling. nih.gov Once two such residues are incorporated at appropriate positions (e.g., i and i+7), a Grubbs catalyst is used to perform the ring-closing metathesis, creating the hydrocarbon staple. rsc.orgacs.org

This methodology has been applied to develop highly α-helical peptides with enhanced proteolytic stability and nanomolar binding affinity for therapeutic targets like MDM2. rsc.orgnih.gov

Table 2: Application in Peptide Stapling

| Unnatural Amino Acid | Peptide System | Purpose | Key Reaction | Reference |

|---|---|---|---|---|

| (S)-2-amino-2-methylhept-6-enoic acid | p53 domain analogues | Stabilize α-helix for MDM2 binding | Ring-Closing Metathesis | rsc.org |

| (S)-2-amino-2-methylhept-6-enoic acid | Aurein1.2 analogues | Improve stability and antifungal activity | Ring-Closing Metathesis | nih.gov |

Derivatization Reactions for Expanding Molecular Complexity

The functional handles on this compound allow for a wide range of derivatization reactions, enabling the synthesis of more complex and diverse molecular structures. These reactions can target the amine, the alkene, or the alkyl backbone.

One such transformation is allylic oxidation. The N-tert-butanesulfinyl derivative of a homoallylic amine can undergo allylic oxidation to introduce a carbonyl group, transforming the precursor into an enone. ua.es Another approach involves the reaction of related enones, such as (E)-6-methylhept-3-en-2-one, with a primary amine and a β-keto ester under calcium(II) catalysis. acs.org This one-pot cascade reaction proceeds through a Michael addition and subsequent intramolecular cyclization and aromatization to furnish highly substituted N-substituted anthranilates. acs.org

Furthermore, the core structure can be used in borono-Mannich allylation reactions. The synthesis of (3R,4S)-4-(Benzylamino)-2-methylhept-6-en-3-ol demonstrates the creation of syn-β-amino alcohols with high diastereoselectivity, adding further stereocenters and functional complexity to the molecule. rsc.org These derivatization strategies showcase the versatility of the this compound scaffold in generating a broad array of complex organic molecules for various applications.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-amino-2-methylhept-6-enoic acid |

| N-tert-butanesulfinyl-2-methylhept-6-en-3-amine |

| {[(2R,3R)-1-Amino-2-methylhept-6-en-3-yl]oxy}(tert-butyl)dimethylsilane |

| (E)-6-methylhept-3-en-2-one |

| (3R,4S)-4-(Benzylamino)-2-methylhept-6-en-3-ol |

| (R)-2-Hydroxy-6-methyl-3-(6-methylhept-5-en-2-yl)-5-(1H-pyrrol-2-yl)cyclohexa-2,5-diene-1,4-dione |

| 6-methylhept-5-en-2-one |

| Aurein1.2 |

| N-substituted anthranilates |

| Grubbs catalyst |

| Fmoc-(S)-2-amino-2-methyl-hept-6-enoic acid |

| taiwaniaquinol B |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylhept 6 En 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure and stereochemistry of 2-Methylhept-6-en-3-amine.

Proton and Carbon-13 NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of this compound. In deuterated chloroform (B151607) (CDCl₃), the chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. Key signals for the N-protected derivative, 2-methylhept-6-en-3-yl (4-nitrophenyl)sulfonylcarbamate, have been reported. nih.gov The diastereoselectivity of reactions involving this compound can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. nih.gov

¹³C NMR: The carbon spectrum reveals the number of chemically distinct carbon atoms. For a derivative, this compound (specifically, a C12H25NOS compound), ¹³C NMR spectra were recorded with ¹H-decoupling at 100 MHz and referenced to CDCl₃ at 77.16 ppm. ua.es DEPT-135 experiments were utilized to differentiate between CH, CH₂, and CH₃ groups. ua.es

Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH (next to NH) | ~3.3 | ~57 |

| CH (isopropyl) | ~1.7 | ~32 |

| CH₂ (allyl) | ~2.3, ~2.0 | ~32 |

| CH (vinyl) | ~5.7 | ~136 |

| CH₂ (vinyl) | ~5.1 | ~118 |

| CH₃ (isopropyl) | ~0.8-1.1 | ~18-21 |

| CH₃ (methyl) | ~0.9 | ~10 |

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual values can vary based on the specific derivative and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity of atoms within this compound, a variety of two-dimensional (2D) NMR experiments are employed. These techniques are powerful for resolving complex, overlapping spectra that can occur in larger molecules. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing a map of C-H bonds. numberanalytics.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the complete molecular skeleton. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms, which is essential for determining stereochemistry. numberanalytics.com

These advanced 2D NMR methods are instrumental in the structural elucidation of complex organic molecules, including aminoalkenes and their derivatives. numberanalytics.comresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is routinely used to confirm the identity and assess the purity of volatile compounds like this compound and its analogs. louisiana.edu The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which can be compared to libraries of known compounds for identification. mdpi.comnih.govmdpi.com

In the analysis of aliphatic amines, a common fragmentation pattern is the cleavage at the α-carbon-carbon bond (α-cleavage). libretexts.org This process results in the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage would be expected to produce characteristic fragments that aid in its identification. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For a related compound, N-(2-methylhept-1-en-3-yl)benzenamine, the molecular ion was confirmed by GC-MS analysis. louisiana.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Origin |

| [C₈H₁₇N]⁺ | 127 | Molecular Ion |

| [C₇H₁₄N]⁺ | 112 | Loss of a methyl group (CH₃) |

| [C₅H₁₂N]⁺ | 86 | Cleavage of the propyl group |

| [C₄H₁₀N]⁺ | 72 | α-cleavage, loss of the butenyl group |

| [C₃H₈N]⁺ | 58 | α-cleavage, loss of the isobutyl group |

Note: This table presents hypothetical fragmentation based on general principles of mass spectrometry for amines. Actual fragmentation patterns can be more complex.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a derivative of this compound, the IR spectrum was recorded as a thin film on NaCl plates. nih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and alkene functionalities.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| N-H (primary amine) | Bending | 1590-1650 |

| C=C (alkene) | Stretching | 1640-1680 |

| =C-H (alkene) | Bending | 910-990 |

| C-H (alkane) | Stretching | 2850-2960 |

| C-N | Stretching | 1020-1250 |

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine. The exact positions of these bands can provide information about hydrogen bonding.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Due to the presence of a stereocenter at the C-3 position, this compound can exist as a pair of enantiomers. Chiral chromatography is an essential technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for this purpose. harvard.edu For instance, the enantiomeric excess of related chiral amines has been determined by chiral HPLC analysis. harvard.edusemanticscholar.org Similarly, chiral gas chromatography (GC) can also be employed for the separation of volatile enantiomers. louisiana.edugoogle.com The diastereomeric ratio (dr) of compounds with multiple stereocenters, such as intermediates in the synthesis of this compound, can be determined by ¹H NMR analysis of the crude reaction mixture or by chromatographic methods. nih.govua.es

The determination of enantiomeric excess is crucial as the biological activity of enantiomers can differ significantly.

Future Research Directions and Perspectives in 2 Methylhept 6 En 3 Amine Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing relies on the development of sustainable and cost-effective synthetic methods. For 2-methylhept-6-en-3-amine, research will likely focus on moving away from stoichiometric reagents and harsh reaction conditions towards more environmentally benign and atom-economical processes.

Key research goals in this area will include:

Utilization of Renewable Feedstocks: A significant future direction will be the development of synthetic pathways that start from renewable resources. For instance, 6-methylhept-5-en-2-one, a potential precursor to this compound, can be isolated from several plant species. rsc.org Research aimed at converting such bio-derived ketones into the target amine through highly efficient and selective methods will be a major step towards sustainability.

Catalytic Reductive Amination: The development of catalytic reductive amination processes will be crucial. sci-hub.se Iron-catalyzed methodologies, known for their low cost and low toxicity, present a promising avenue. sci-hub.se Future work will likely focus on developing iron-based catalysts that can efficiently convert a suitable ketone precursor and an ammonia (B1221849) source directly into this compound with high stereoselectivity.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a powerful tool for the synthesis of chiral amines. Future research could explore the use of amine dehydrogenases or transaminases to produce enantiomerically pure this compound. Chemo-enzymatic strategies, combining the best of chemical and enzymatic catalysis, could also provide efficient and sustainable routes.

| Precursor Type | Potential Sustainable Method | Key Advantages |

| Bio-derived Ketones | Catalytic Reductive Amination | Use of renewable feedstocks, high atom economy |

| Keto-enol systems | Iron-catalyzed hydrosilylation | Low-cost and environmentally benign catalyst |

| Prochiral Ketones | Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The stereochemistry of this compound is critical for its application in the synthesis of bioactive molecules. Therefore, a major focus of future research will be the development of novel catalytic systems that can control the stereoselectivity of reactions involving this amine or its precursors.

Future research in this area will likely involve:

Asymmetric Hydroamination: Lanthanocene-catalyzed intramolecular hydroamination has been shown to be effective for the synthesis of substituted piperidines from related aminoalkenes. acs.org Future work could explore the development of new lanthanide-based or other transition-metal catalysts for the intermolecular hydroamination of dienes with ammonia or ammonia surrogates to directly generate this compound with high regio- and enantioselectivity.

Palladium-Catalyzed C-H Amination: The use of palladium catalysts for intramolecular allylic C-H amination of derivatives of this compound has been demonstrated to produce oxazinanones. nih.gov Future research will likely focus on developing more efficient and selective intermolecular versions of this reaction. Furthermore, the exploration of different directing groups and ligands will be crucial to control the regioselectivity and expand the scope of accessible products. The use of co-catalysts, such as Lewis acids, to accelerate these reactions and enhance diastereoselectivity is also a promising area for further investigation. nih.gov

Organocatalysis: Chiral primary amines have emerged as powerful organocatalysts for a variety of asymmetric transformations. harvard.edu Future research could explore the use of this compound itself or its derivatives as a chiral catalyst or ligand in reactions such as asymmetric aldol, Mannich, and Michael reactions.

| Catalytic System | Reaction Type | Potential for Selectivity |

| Lanthanide Complexes | Hydroamination | High regio- and enantioselectivity |

| Palladium/Bis-sulfoxide | C-H Amination | Control of diastereoselectivity, potential for intermolecular reactions |

| Chiral Primary Amines | Organocatalysis | Asymmetric induction in various C-C bond-forming reactions |

Expansion of Applications in Diverse Chemical and Biological Fields

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of target molecules. Future research will undoubtedly focus on expanding its applications beyond its current use as a simple building block.

Potential areas for expansion include:

Synthesis of Natural Product Analogues: The structural motif of this compound is present in or can be envisioned as a key fragment of various natural products. Its use as a chiral building block in the total synthesis of complex natural products and their analogues will continue to be an important research direction. whiterose.ac.uk

Medicinal Chemistry: The development of novel bioactive compounds is a major driver of chemical research. The terminal alkene of this compound can be functionalized in numerous ways, and the amino group provides a handle for introducing pharmacophoric features. Its derivatives have been used to create heterocyclic scaffolds like oxazinanones, which are of interest in medicinal chemistry. nih.gov Future work could target the synthesis of libraries of compounds based on the this compound scaffold for screening against various biological targets.

Materials Science: Amines are widely used in the synthesis of polymers and functional materials. The presence of a polymerizable alkene group in this compound opens up possibilities for its use as a monomer in the synthesis of novel functional polymers with potential applications in areas such as chiral separations or as catalysts.

Advanced Computational Modeling for Rational Design of Synthetic Transformations

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling will play a crucial role in understanding its reactivity and in the rational design of new synthetic methods and applications.

Future research in this area will likely focus on:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods will be employed to elucidate the mechanisms of reactions involving this compound. rsc.org This will provide a deeper understanding of the factors that control selectivity and reactivity in catalytic processes, such as the palladium-catalyzed C-H amination. nih.gov

Catalyst Design: Computational modeling can be used to design new and improved catalysts for the synthesis of this compound and for transformations that use it as a starting material. harvard.edu By modeling the transition states of catalytic cycles, researchers can rationally design ligands and catalysts with enhanced activity and selectivity.

Prediction of Properties: Computational methods can be used to predict the physical, chemical, and biological properties of derivatives of this compound. This can help to guide synthetic efforts towards molecules with desired characteristics, accelerating the discovery of new functional molecules.

| Computational Approach | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, understanding stereoselectivity |

| Molecular Dynamics (MD) | Studying conformational preferences and interactions with catalysts or biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives for medicinal chemistry applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.